molecular formula C6H8O B155123 Bicyclo[3.1.0]hexan-3-one CAS No. 1755-04-0

Bicyclo[3.1.0]hexan-3-one

Cat. No. B155123
CAS RN: 1755-04-0
M. Wt: 96.13 g/mol
InChI Key: WQQZKEFUOHKGII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexan-3-one derivatives and related structures has been explored through various innovative methods. For instance, the gold-catalyzed oxidative cyclopropanation of N-allylynamides has been used to convert these compounds into 3-aza-bicyclo[3.1.0]hexan-2-one derivatives with moderate to high yield, suggesting a noncarbene mediated mechanism . Additionally, the synthesis of bicyclic hexapeptides through intramolecular ring-closing metathesis reaction followed by N- to C-terminal cyclization has been reported, which assumes a C2-symmetrical structure . The use of allylSmBr/additives system has also been demonstrated to selectively construct bicyclo[3.1.0]hexan-1-ols with excellent diastereoselectivities . Furthermore, the cycloisomerization of 1,5-enynes catalyzed by cationic triphenylphosphinegold(I) complexes produces a wide range of bicyclo[3.1.0]hexane structures . Enantioselective synthesis using a lipase-catalyzed asymmetric acetylation has been employed to obtain bicyclo[3.1.0]hexane carbocyclic nucleosides . Lastly, the intramolecular cyclopropanation of a D-ribose derivative has been used to obtain highly functionalized optically pure bicyclo[3.1.0]hexan-2-ones .

Molecular Structure Analysis

The molecular structure of bicyclo[3.1.0]hexane derivatives has been extensively studied. For example, the GABA unit in certain bicyclo[3.1.0]hexane derivatives is locked in a fully extended conformation, which is significant for the design of conformationally locked basic amino acid analogues . The molecular structures of cis- and trans-3-chloro-bicyclo[3,1,0]-hexane have been studied by gas electron diffraction, revealing a boat/chair conformational mixture for the cis isomer and only the boat conformer for the trans isomer .

Chemical Reactions Analysis

Bicyclo[3.1.0]hexane core structures have been involved in various chemical reactions. The cycloisomerization of 1,5-enynes to produce bicyclo[3.1.0]hexenes is one such reaction, which tolerates substitution at all positions of the 1,5-enyne . The synthesis of bicyclo[3.1.0]hexane carbocyclic nucleosides involves an intramolecular olefin-ketocarbene cycloaddition, which locks the conformation of the nucleoside . Additionally, the [2 + 2] cycloaddition accessed via photochemistry has been used to create new building blocks for bicyclo[2.1.1]hexane modules .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclo[3.1.0]hexane derivatives are influenced by their unique molecular structures. The conformational locking of the GABA unit in bicyclo[3.1.0]hexane derivatives affects their biological activity and potential as bioactive compounds . The study of pi-face selectivity during hydride reduction of the bicyclo[2.1.1]hexan-2-one system has been used as a probe to understand long-range electronic effects, which is relevant for the understanding of the reactivity of bicyclo[3.1.0]hexane systems . The conformational analysis of 3-chloro-bicyclo[3,1,0]-hexane isomers also contributes to the understanding of the physical properties of these molecules .

Scientific Research Applications

Synthesis of Bicyclo[3.1.0]hexanes

  • Scientific Field : Organic Chemistry
  • Application Summary : Bicyclo[3.1.0]hexanes are synthesized via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . These compounds are prevalent scaffolds in natural products and synthetic bioactive compounds .
  • Methods of Application : The synthesis involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation . Good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .
  • Results or Outcomes : The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, giving access to important building blocks for medicinal chemistry .

Potential Antitumor Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : A series of heterocyclic compounds containing spirofused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks have been studied as potential antitumor agents .
  • Methods of Application : The antiproliferative activity of the products was screened in various human and mouse cell lines .
  • Results or Outcomes : The most effective among the screened compounds show IC50 in the range from 4.2 to 24.1 μM for all tested cell lines . The screened compounds have demonstrated a significant effect on the distribution of cells across the cell cycle stage, with accumulation of cells in SubG1 phase and induced apoptosis .

Natural Products and Synthetic Bioactive Compounds

  • Scientific Field : Natural Product Chemistry
  • Application Summary : Bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . For instance, crispatene, cycloeudesmol, and laurinterol were isolated from marine sources and exhibit potent bioactivities . Eli Lilly’s glutamate derivative and the arglabin derivative are examples of promising synthetic drugs for the treatment of psychiatric disorders and cancer, respectively .
  • Methods of Application : The synthesis of these compounds often requires sophisticated and pre-functionalized starting materials . Intermolecular processes have been mostly limited to cyclopropanation reactions based on the use of carbenes and metallocarbenes .

Drug Discovery

  • Scientific Field : Pharmaceutical Sciences
  • Application Summary : The (N)-methanocarba modification of Bicyclo[3.1.0]hexanes has shown potential for chronic disease treatment .
  • Methods of Application : This involves the modification of the Bicyclo[3.1.0]hexane structure to enhance its therapeutic potential .
  • Results or Outcomes : The modified Bicyclo[3.1.0]hexanes have shown translational potential for chronic disease treatment .

Radical Asymmetric Intramolecular α-Cyclopropanation

  • Scientific Field : Organic Chemistry
  • Application Summary : A method for the direct and stereoselective construction of cyclopropanes bearing highly congested vicinal all-carbon quaternary stereocenters has been developed . This involves an intramolecular radical cyclopropanation of unactivated alkenes with simple α-methylene group of aldehydes as C1 source via a Cu(I)/secondary amine cooperative catalyst .
  • Methods of Application : The reaction enables the single-step construction of bicyclo[3.1.0]hexane skeletons with excellent efficiency, broad substrate scope covering various terminal, internal alkenes as well as diverse (hetero)aromatic, alkenyl, alkyl-substituted geminal alkenes .
  • Results or Outcomes : This reaction has been successfully realized to an asymmetric transformation, providing an attractive approach for the construction of enantioenriched bicyclo[3.1.0]hexanes bearing two crucial vicinal all-carbon quaternary stereocenters with good to excellent enantioselectivity .

Anticancer Activity

  • Scientific Field : Medicinal Chemistry
  • Application Summary : A series of 3-azaspiro [bicyclo [3.1.0]hexane-2,5′-pyrimidines] have been synthesized and studied for their anticancer activity .
  • Methods of Application : The cytotoxicity of these compounds was evaluated in vitro by the standard MTS assay for 24 and 72 hours .
  • Results or Outcomes : The compounds showed significant cytotoxicity against human erythroleukemia (K562), cervical carcinoma (HeLa), and T lymphocyte (Jurkat), as well as mouse colon carcinoma (CT26) and African green monkey kidney epithelial (Vero) cell lines .

Safety And Hazards

Bicyclo[3.1.0]hexan-3-one is classified as a dangerous substance. It has a GHS02 signal word, indicating that it is highly flammable . It should be stored in a refrigerator and handled with personal protective equipment, including chemical impermeable gloves .

Future Directions

The gold-catalyzed Si–H bond insertion reaction of 1,6-enynes with hydrosilanes presents a promising future direction for the synthesis of various Bicyclo[3.1.0]hexane silanes . This method is practical, atom-economical, and can be performed under mild reaction conditions .

properties

IUPAC Name

bicyclo[3.1.0]hexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c7-6-2-4-1-5(4)3-6/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQZKEFUOHKGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338479
Record name Bicyclo[3.1.0]hexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[3.1.0]hexan-3-one

CAS RN

1755-04-0
Record name Bicyclo[3.1.0]hexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bicyclo[3.1.0]hexan-3-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
273
Citations
GD Lyon - 1975 - search.proquest.com
An exalni nation of the photo chemistry exhibited by the bicyclo [3. l. 0] hexan-3-one system was undertaken for a Variety Of reasons. In a preliminary study Eastman and his coorkers" …
Number of citations: 0 search.proquest.com
DA Lightner, CS Pak, BV Crist, SL Rodgers… - Tetrahedron, 1985 - Elsevier
(lS,5S)-exo-2(R)-Methylbicyclo[3.1.0]hexan-3-one (1 ) and (lS,5S)-endo-2(S)-methylbicyclo[3.1.0]hexan-3-one (2) were synthesized and their circular dichroism (CD) spectra run. …
Number of citations: 10 www.sciencedirect.com
JW Bevan, AC Legon, SO Ljunggren… - Journal of the American …, 1978 - ACS Publications
The rotational spectrumin the vibrational ground state of 3-bicyclo [3.1. Ojhexanone and in each of the states vb= 1 through to l'b= 5 associated with the bending mode of the five-…
Number of citations: 18 pubs.acs.org
LT HOLST JR - 1972 - search.proquest.com
the original submitted. Page 1 LGGGLGGGLGS GG aLLLL This dissertation was produced from a microfilm copy of the original document. While the most advanced technological …
Number of citations: 3 search.proquest.com
RJ Abraham, DJ Chadwick, F Sancassan - Tetrahedron, 1981 - Elsevier
The solution conformation of bicyclo [3.1.0] hexan-3-one has been obtained by the use of the shifts induced in its 1 H and 13 C NMR by Yb(fod) 3 . Refinement of the angle of pucker, ∝, …
Number of citations: 21 www.sciencedirect.com
JJ McDonnell - 1968 - search.proquest.com
RESULTS AND DISCUSSION Assignment of Hyperfine Splitting Constants The ESR spectrum (Figure l) of the semidione resulting from the oxidation of bicyclo [3.1. 0] hexan-2-one 8 or …
Number of citations: 7 search.proquest.com
T Richter, E Bay, JW Bevan - Journal of Molecular Structure, 1981 - Elsevier
R band (26.5–40 GHz) microwave spectra have been recorded for the common isotopic species of 6-endo-methylbicyclo[3.1.0]hexan-3-one and 6-exo-methylbicyclo[3.1.0]hexan-3-one. …
Number of citations: 4 www.sciencedirect.com
H Abe, T Tsujino, K Araki, Y Takeuchi… - Tetrahedron …, 2002 - Elsevier
An efficient asymmetric synthesis of bicyclo[3.1.0]hexane derivatives was achieved. The three-step conversion of 6-hydroxytricyclo[3.2.1.0 ]octan-3-one 2, (derived from 3-oxatricyclo[3.3.…
Number of citations: 10 www.sciencedirect.com
WY Chiang, J Laane - The Journal of Physical Chemistry, 1995 - ACS Publications
The fluorescence excitation spectra of bicyclo [3.1. 0] hexan-3-one have been recorded and assigned, almost exclusively to combinations of the ring-puckering and out-of plane carbonyl…
Number of citations: 6 pubs.acs.org
J Choo, WY Chiang, SN Lee… - The Journal of Physical …, 1995 - ACS Publications
In the 1970s the far-infrared, 1 Raman, 2 and microwave spectra3-7 of bicyclo [3.1. OJhexane (I) and several of its analogs (II—V) were investigated. Each of these molecules has a …
Number of citations: 5 pubs.acs.org

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